molecular formula C9H18N2O B1397210 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one CAS No. 1568205-93-5

2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one

Cat. No.: B1397210
CAS No.: 1568205-93-5
M. Wt: 170.25 g/mol
InChI Key: XSBRBYQQZMDLOU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one” are not well-documented .

Scientific Research Applications

Anticancer Activity

2-Methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one has shown potential in cancer research. Studies have investigated its derivatives as Src kinase inhibitors, with specific focus on their impact on breast carcinoma cells. For instance, certain derivatives exhibited significant inhibitory potency against Src kinase, a protein associated with the progression of many cancers (Sharma et al., 2010).

Synthesis and Molecular Design

This compound has been a focus in the synthesis of new molecules, exploring its role in creating compounds with potential biological activity. Research includes the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, aiming at understanding its structure and potential applications (Yang Jing, 2010).

Pharmaceutical Research

This compound's derivatives have also been studied for pharmaceutical applications, including the development of anticonvulsant drugs. For example, derivatives with aromatic rings at specific positions showed promising anticonvulsant activity in tests, suggesting potential use in seizure management (Obniska et al., 2005).

Computational and X-Ray Studies

Computational and X-ray structural studies of this compound and its derivatives have been conducted to better understand their molecular characteristics. These studies provide insights into the electronic and structural properties of the compound, which are vital for the development of new drugs and materials (Nycz et al., 2011).

Properties

IUPAC Name

2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRBYQQZMDLOU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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